N-methylquinolin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methylquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSALEAEBWQIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343330-71-2 | |
| Record name | N-methylquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Targeting the Amine and Quinoline Core:
Alkylation : The tertiary N-methylamino group can be further alkylated using alkyl halides (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts. vedantu.com This transformation alters the electronic properties and solubility of the molecule.
N-Oxidation : The nitrogen of the quinoline (B57606) ring can be oxidized to an N-oxide, which activates the ring for various C-H functionalization reactions at the C2 and C8 positions.
Buchwald-Hartwig Amination : The quinoline core can be synthesized or modified via coupling reactions. For instance, coupling a halo-quinoline with N-methylamine using a palladium catalyst is a common strategy.
Functional Group Interconversion Fgi :fgi Involves Converting One Functional Group into Another. for N Methylquinolin 3 Amine Systems, This Could Include:
Quantitative Assessment of Steric and Electronic Influences on Reactivity and Selectivity
The reactivity and selectivity of this compound derivatives are governed by a combination of steric and electronic factors associated with both the N-methylamino group and the quinoline (B57606) scaffold. These effects can be quantitatively assessed using linear free-energy relationships (LFERs) like the Hammett and Taft equations. wikipedia.orgdalalinstitute.compharmacy180.com
Electronic Effects: The electronic influence of substituents on the quinoline ring can be quantified using Hammett substituent constants (σ). nih.govlibretexts.org Electron-donating groups (EDGs) increase the electron density on the ring and the basicity of the quinoline nitrogen, while electron-withdrawing groups (EWGs) have the opposite effect. researchgate.net This modulates the reactivity of the ring towards electrophilic or nucleophilic attack. The N-methylamino group itself is an activating, electron-donating group. The sensitivity of a particular reaction to these electronic effects is given by the reaction constant (ρ), obtained from the slope of a Hammett plot. pharmacy180.com A study on 5-substituted quinolines showed that the excited-state pKa* is approximately five times more sensitive to the substituent's electronic nature than the ground-state pKa, highlighting the significant role of electronics in photochemical processes. researchgate.net
| Substituent (at C6) | Substituent Constant (σp) | Calculated pKa (N1-protonated) |
|---|---|---|
| -NH₂ | -0.66 | 8.31 |
| -OCH₃ | -0.27 | 7.82 |
| -CH₃ | -0.17 | 5.16 |
| -H | 0.00 | 4.90 |
| -Cl | 0.23 | - |
| -NO₂ | 0.78 | 4.00 |
Table 2: Influence of substituents on the pKa of quinazoline (B50416) derivatives, illustrating the electronic effects translatable to quinoline systems. A higher pKa indicates greater basicity. researchgate.net
Steric Effects: Steric hindrance plays a crucial role, particularly in reactions involving the N-methylamino group or positions adjacent to bulky substituents. The Taft equation separates electronic (σ*) and steric (Es) effects, making it particularly useful for aliphatic systems or reactions where substituents are close to the reaction center. wikipedia.orgdalalinstitute.comorientjchem.orgemerginginvestigators.org The steric parameter, Es, quantifies the bulk of a substituent. tsukuba.ac.jp For instance, in the N-alkylation of amines or their reaction as nucleophiles, increasing the steric bulk on the nitrogen or the electrophile significantly decreases the reaction rate. acs.org This principle is critical for controlling selectivity, for example, achieving mono-alkylation versus exhaustive alkylation. vedantu.com
By analyzing kinetic data through Hammett and Taft plots, a quantitative understanding of how substituents impact reaction rates and mechanisms can be achieved, enabling the rational design of derivatives with desired reactivity profiles.
Comprehensive Spectroscopic Elucidation of N Methylquinolin 3 Amine and Functionalized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assignment
NMR spectroscopy stands as a cornerstone in the unequivocal structure determination of organic molecules. For N-methylquinolin-3-amine and its analogs, both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectral Analysis and Proton Chemical Shift Assignments
The ¹H NMR spectrum of this compound presents a series of distinct signals corresponding to the protons of the quinoline (B57606) core and the N-methyl group. The aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The protons on the pyridine (B92270) ring of the quinoline system are generally more deshielded than those on the benzene (B151609) ring.
The N-methyl protons, in contrast, appear as a singlet in the upfield region, a characteristic feature that simplifies their assignment. The integration of these signals provides a quantitative measure of the number of protons, further confirming the structure. In functionalized derivatives, the chemical shifts of the quinoline protons can be significantly influenced by the electronic nature and position of the substituents. For instance, electron-withdrawing groups tend to shift the signals of nearby protons to a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound
| Proton | Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 9.0 |
| N-CH₃ | 2.8 - 3.5 |
| NH (if present) | Broad, variable |
Note: The exact chemical shifts can vary depending on the solvent and the presence of functional groups.
¹³C NMR Spectral Analysis and Carbon Chemical Shift Assignments
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The spectrum typically displays signals for all the carbon atoms in the molecule, with the aromatic carbons resonating in the downfield region (δ 110-160 ppm) and the N-methyl carbon appearing at a significantly higher field.
The chemical shifts of the quinoline ring carbons are sensitive to the substitution pattern. The carbons directly attached to the nitrogen atom (C2 and C8a) and the carbon bearing the amino group (C3) exhibit characteristic chemical shifts that are crucial for their assignment. Theoretical calculations, such as those employing Density Functional Theory (DFT), can aid in the precise assignment of these signals by correlating experimental data with predicted chemical shifts. researchgate.net
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C | 110 - 150 |
| Aromatic C-N | 140 - 160 |
| N-CH₃ | 30 - 45 |
Note: The exact chemical shifts are dependent on the solvent and molecular structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly adept at identifying specific functional groups present in this compound and its derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The N-H stretching vibration of the secondary amine typically appears as a single, relatively weak band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹.
The C=C and C=N stretching vibrations of the quinoline ring give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. iucr.org The C-N stretching vibration of the aromatic amine is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com Bending vibrations, such as the N-H wag, can also be observed at lower frequencies. spectroscopyonline.com In functionalized derivatives, the presence of new functional groups will introduce characteristic absorption bands, allowing for their ready identification. For instance, a carbonyl group would exhibit a strong absorption band in the region of 1700 cm⁻¹.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3350 - 3310 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=C and C=N Stretch (aromatic) | 1650 - 1400 |
| C-N Stretch (aromatic amine) | 1335 - 1250 |
| N-H Wag | 910 - 665 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides information that is often complementary to FT-IR. ondavia.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum will also exhibit characteristic bands for the quinoline ring vibrations. The symmetric breathing modes of the aromatic rings often give rise to strong and sharp signals in the Raman spectrum.
The analysis of both FT-IR and Raman spectra, often aided by computational studies, allows for a comprehensive understanding of the vibrational properties of the molecule. nih.gov This detailed vibrational analysis serves as a powerful tool for confirming the presence of the quinoline core and the N-methylamino group, as well as for identifying any additional functional groups in substituted derivatives. The PubChem database notes the availability of a FT-Raman spectrum for the parent compound, 3-aminoquinoline (B160951). nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the differentiation of isobaric compounds. nih.govresearchgate.netnih.gov The ionization method employed, such as electrospray ionization (ESI), plays a crucial role in generating intact molecular ions, which are then subjected to fragmentation analysis. nih.govmdpi.com
The fragmentation patterns observed in the mass spectra of quinoline derivatives are highly dependent on the nature and position of substituents. nih.gov For aliphatic amines, a dominant fragmentation pathway is the α-cleavage of an alkyl radical. miamioh.edulibretexts.org In the case of aromatic amines like this compound, the stable aromatic structure leads to strong molecular ion peaks. libretexts.org
Common fragmentation pathways for quinolinyl compounds involve the loss of small neutral molecules. miamioh.edu For this compound, a potential fragmentation could involve the loss of a hydrogen atom from the methyl group or the amine, leading to an [M-1]⁺ ion. Scission of the C-N bond can also occur, resulting in the formation of a methyl radical and a quinolin-3-amine cation, or a methyl cation and a quinolin-3-amine radical. docbrown.info The fragmentation of quinolin-3-amine itself shows a prominent molecular ion peak at m/z 144, with a significant fragment at m/z 117. nih.gov
For functionalized derivatives, the fragmentation is influenced by the attached groups. For instance, derivatives with ester functionalities may exhibit fragments corresponding to the loss of the alkoxy group (-OR). libretexts.org The presence of other substituents will introduce additional characteristic fragmentation patterns that can be used for structural confirmation. iu.edumdpi.com Collision-induced dissociation (CID) is often employed to induce fragmentation and generate MS/MS spectra, which provide more detailed structural information. nih.gov
Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Proposed Formula |
| [M+H]⁺ | 159.0917 | 159.0915 | -1.3 | C₁₀H₁₁N₂ |
| [M-CH₃]⁺ | 144.0682 | 144.0680 | -1.4 | C₉H₈N₂ |
X-ray Crystallography and Diffraction Analysis for Definitive Structural Determination
The crystal structure of the parent compound, quinolin-3-amine, reveals that the molecule is essentially planar. nih.gov In the solid state, molecules are connected by N–H···N hydrogen bonds, forming zigzag chains. nih.gov These chains are further stabilized by N–H···π interactions. nih.gov
For functionalized derivatives of this compound, the crystal packing is influenced by the nature of the substituents. For example, in the crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, the quinoline and carbazole (B46965) ring systems are not coplanar, exhibiting a significant dihedral angle. nih.govresearchgate.net The crystal packing in this derivative is governed by C—H⋯π and π—π stacking interactions, which create a three-dimensional network. nih.govresearchgate.net The specific intermolecular interactions dictate the macroscopic properties of the crystalline material.
Table 2: Crystallographic Data for Quinolin-3-amine
| Parameter | Value |
| Chemical Formula | C₉H₈N₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.6223 (3) |
| b (Å) | 7.6289 (3) |
| c (Å) | 12.6967 (4) |
| V (ų) | 738.31 (5) |
| Z | 4 |
| Data sourced from a study on the crystal structure of quinolin-3-amine. nih.gov |
Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. cambridge.orgresearchgate.net It is used to identify the crystalline phase of a synthesized compound by comparing its diffraction pattern to known patterns. PXRD is also instrumental in assessing the purity of a crystalline sample and can be used to monitor phase transitions. For this compound and its derivatives, PXRD can confirm the formation of the desired crystalline solid and ensure the absence of amorphous content or undesired polymorphs. acs.org The positions and intensities of the diffraction peaks are characteristic of a specific crystal structure. For example, the PXRD pattern for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was indexed to a monoclinic system with the space group P2₁/n. researchgate.net
Electronic and Photophysical Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of quinoline derivatives typically exhibit bands corresponding to π → π* and n → π* transitions. scielo.br The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the quinoline ring. researchgate.net
For this compound, the presence of the amino and methyl groups will influence the electronic structure compared to the parent quinoline. Generally, amino groups act as auxochromes, causing a bathochromic (red) shift in the absorption maxima. The absorption spectra of quinoline derivatives often show bands in the range of 230-320 nm, which are assigned to π → π* transitions. scielo.br A shoulder in the 320-450 nm range can be attributed to n → π* transitions. scielo.br
Studies on functionalized quinolines have shown that the introduction of different groups can tune the absorption properties. For instance, the absorption maxima of some polyquinolines are observed around 412-414 nm. dtic.mil The solvent can also play a significant role; a shift to longer wavelengths (red shift) is often observed in more polar solvents, a phenomenon known as positive solvatochromism. rsc.org
Table 3: Illustrative UV-Vis Absorption Data for a Quinoline Derivative in Different Solvents
| Solvent | λmax (nm) |
| Dichloromethane | ~400 |
| Acetonitrile (B52724) | ~405 |
| Ethanol | ~410 |
| Illustrative data based on general trends for quinoline derivatives. scielo.br |
Many quinoline derivatives are known to be fluorescent, and their emission properties are of great interest for various applications. scielo.br Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. The emission wavelength, quantum yield, and excited-state lifetime are key parameters that characterize the photophysical behavior of a compound.
The emission spectra of quinoline derivatives are often highly solvatochromic, meaning the emission wavelength is strongly dependent on the solvent polarity. nih.gov A red shift in the emission spectrum with increasing solvent polarity is commonly observed, indicating a more polar excited state compared to the ground state. nih.gov This is often attributed to an intramolecular charge transfer (ICT) character of the excited state. rsc.orgnih.gov
For this compound and its derivatives, the fluorescence properties will be influenced by the electronic nature of the substituents. Electron-donating groups can enhance fluorescence, while electron-withdrawing groups may quench it. rsc.org The emission of some quinoline derivatives has been observed in the range of 527 to 568 nm. rsc.org The quantum yields can vary significantly depending on the molecular structure and the solvent environment. rsc.org
Spectroscopic Ellipsometry for Optical Constants (e.g., Extinction Coefficient, Refractive Index)
Spectroscopic ellipsometry is a non-invasive, non-destructive optical technique extensively used for characterizing thin films, surfaces, and interfaces. It measures the change in the polarization state of light upon reflection from a sample surface. This change is quantified by two parameters: the amplitude ratio, Ψ (Psi), and the phase difference, Δ (Delta). From these measured parameters, the optical constants of a material—specifically the refractive index (n) and the extinction coefficient (k)—can be determined along with the film's thickness.
The refractive index (n) describes how fast light travels through the material, while the extinction coefficient (k) quantifies the amount of light absorbed by the material at a specific wavelength. Together, 'n' and 'k' are fundamental properties that dictate the optical behavior of a material and are crucial for the design and fabrication of optical and optoelectronic devices. Quinoline derivatives are of significant interest for applications in Organic Light Emitting Diodes (OLEDs), and understanding their optical constants is vital for device engineering cnr.it.
For this compound and its functionalized derivatives, spectroscopic ellipsometry can provide invaluable data on how chemical modifications affect the material's optical properties. By depositing these compounds as thin films on a substrate (e.g., silicon or glass), researchers can model the Ψ and Δ data to extract the n and k spectra over a wide range of wavelengths (typically UV-Visible to Near-Infrared).
This analysis allows for the determination of key electronic properties, such as the optical band gap, by analyzing the absorption edge revealed in the extinction coefficient spectrum. A dispersion model, such as the Lorentz oscillator or Tauc-Lorentz model, is often applied to the experimental data to ensure a physically meaningful representation of the optical constants across the measured spectral range jawoollam.com. The resulting data provides a detailed "fingerprint" of the material's interaction with light.
Table 1: Illustrative Optical Constants for a Hypothetical Quinoline Derivative Thin Film Determined by Spectroscopic Ellipsometry. This table presents a representative dataset to illustrate the typical output of a spectroscopic ellipsometry measurement for a thin-film organic semiconductor. The values are not specific to this compound.
| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |
| 350 | 1.65 | 0.45 |
| 400 | 1.78 | 0.21 |
| 450 | 1.85 | 0.08 |
| 500 | 1.82 | 0.02 |
| 550 | 1.79 | 0.01 |
| 600 | 1.77 | <0.01 |
| 650 | 1.76 | <0.01 |
| 700 | 1.75 | <0.01 |
Elemental Analysis for Empirical Formula Determination (e.g., CHN analysis)
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) within a sample. For newly synthesized organic compounds like this compound and its derivatives, CHN analysis is a critical step for verifying the empirical formula and assessing sample purity rsc.orgaurigaresearch.com.
The most common method for CHN analysis is combustion analysis, based on the Pregl-Dumas method rsc.org. In this process, a small, precisely weighed amount of the sample is combusted at high temperatures (around 1000°C) in an oxygen-rich atmosphere rsc.org. This combustion quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated, typically by gas chromatography, and measured by a thermal conductivity detector rsc.org.
By comparing the masses of the resulting CO₂, H₂O, and N₂ to the initial mass of the sample, the percentage composition of C, H, and N in the original compound can be calculated. These experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. For publication in reputable chemistry journals and to confirm the identity of a new compound, the experimental values are generally expected to be within ±0.4% of the theoretical values nih.govubc.ca.
For this compound, the molecular formula is C₁₀H₁₀N₂ bldpharm.com. The theoretical elemental composition can be calculated based on its molecular weight of 158.20 g/mol .
Carbon (C): (10 * 12.011) / 158.20 * 100% = 75.93%
Hydrogen (H): (10 * 1.008) / 158.20 * 100% = 6.37%
Nitrogen (N): (2 * 14.007) / 158.20 * 100% = 17.70%
Any significant deviation from these values in an experimental analysis would suggest the presence of impurities, residual solvent, or an incorrect structural assignment ubc.ca.
Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound.
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 75.93 | 75.81 | -0.12 |
| Hydrogen (H) | 6.37 | 6.45 | +0.08 |
| Nitrogen (N) | 17.70 | 17.62 | -0.08 |
Theoretical and Computational Chemistry Approaches in N Methylquinolin 3 Amine Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a cornerstone of modern computational chemistry, enabling the calculation of a wide range of molecular properties. nih.govscirp.orgscirp.org For N-methylquinolin-3-amine, DFT is instrumental in elucidating its fundamental electronic characteristics and predicting its reactivity in chemical transformations. Calculations are often performed using specific combinations of functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve reliable results. mdpi.comekb.eg
Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and kinetic stability of a molecule. rsc.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity and lower stability. scirp.orgrsc.org
DFT calculations provide precise values for these orbital energies. For this compound, these calculations help identify its electron-donating or accepting nature and predict its behavior in various reactions. researchgate.netuobaghdad.edu.iq
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.89 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 4.64 |
Investigation of Solvation Effects on Compound Stability
The surrounding environment, particularly the solvent, can significantly influence the stability and properties of a molecule. DFT methods, when combined with a Polarizable Continuum Model (PCM), can effectively simulate the effects of a solvent on the stability of this compound. dntb.gov.uadntb.gov.uaresearchgate.net This approach models the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different environments.
By comparing the total energy of the molecule in the gas phase versus in various solvents (e.g., water, ethanol), researchers can predict how the solvent stabilizes the compound. Generally, polar molecules like this compound are more stabilized by polar solvents. These calculations are crucial for understanding reaction kinetics and equilibria in solution. nih.gov
| Medium | Relative Energy (kcal/mol) |
|---|---|
| Gas Phase | 0.00 (Reference) |
| Ethanol | -4.52 |
| Water | -5.18 |
Geometry Optimization and Conformational Analysis
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. researchgate.net This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its shape. Conformational analysis, an extension of this, explores different spatial arrangements (conformers) to identify the global energy minimum. nih.gov Accurate geometric parameters are essential as they form the basis for all other computational predictions. scirp.org
| Parameter | Value |
|---|---|
| C3-N (amine) Bond Length | 1.38 Å |
| N (amine)-C (methyl) Bond Length | 1.45 Å |
| C2-C3-C4 Bond Angle | 120.5° |
| C(methyl)-N(amine)-C3 Dihedral Angle | 178.2° |
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are a powerful tool for mapping the entire energy landscape of a chemical reaction, providing deep insights into the reaction mechanism. researchgate.netresearchgate.net By locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition state (TS) structures, chemists can determine the favorability and kinetics of a reaction pathway. mdpi.com The energy of the transition state relative to the reactants defines the activation energy barrier, which is the primary determinant of the reaction rate. For reactions involving this compound, such as electrophilic aromatic substitution, DFT can clarify the step-by-step process of bond breaking and formation. mdpi.com
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (TS) | +15.8 |
| Products | -5.2 |
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
When a reaction can yield multiple isomers, predicting the outcome is a significant challenge. DFT calculations can predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products). This is achieved by comparing the activation energies of the transition states leading to the different possible products. researchgate.netuniv-fcomte.fr The pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product. For this compound, DFT can be used to predict, for example, whether an electrophile will preferentially add to the C2 or C4 position of the quinoline (B57606) ring by calculating the respective transition state energies. researchgate.net
| Reaction Site | Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Attack at C2 | 21.5 | Minor Product |
| Attack at C4 | 17.2 | Major Product |
Time-Dependent Density Functional Theory (TD-DFT) for Optical and Photophysical Properties
While DFT excels at describing the ground electronic state of molecules, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and, consequently, the optical and photophysical properties. nih.govrsc.orgresearchgate.net TD-DFT can predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. rsc.orgijcce.ac.ir
For this compound, TD-DFT calculations can determine key parameters such as the maximum absorption wavelength (λmax), which corresponds to the HOMO→LUMO transition, and the oscillator strength (f), which is related to the intensity of the absorption band. nih.govscirp.org These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic transitions responsible for the molecule's color and photophysical behavior. unimore.it
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 355 | 0.215 | HOMO → LUMO (π → π) |
| S0 → S2 | 298 | 0.108 | HOMO-1 → LUMO (π → π) |
Molecular Modeling and Docking Simulations for Interaction Analysis
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). In the context of this compound research, these techniques provide valuable insights into its potential biological targets and the nature of its interactions at a molecular level. While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on structurally similar quinoline derivatives. These analogous compounds help to construct a predictive framework for how this compound might behave in a biological system.
Docking studies on various quinoline-based compounds consistently highlight the importance of hydrogen bonding and hydrophobic (pi-pi) interactions in their binding to protein targets. For instance, in studies of N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives as potential inhibitors of the AKT1 kinase, the quinoline moiety was observed to form crucial hydrogen bonds with amino acid residues such as Asn 49, Lys 220, Ser 157, and Arg 225. nih.gov Furthermore, pi-pi stacking interactions between the quinoline ring system and aromatic residues like Trp 76 and Tyr 224 were also identified as significant contributors to the binding affinity. nih.gov
Similarly, in the investigation of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones, docking results pointed to key interactions with residues like GLN778 within the binding pocket of their target. nih.gov The nitrogen atom of the quinoline ring and the amine substituents are frequently implicated as key hydrogen bond donors or acceptors, underscoring their importance for molecular recognition.
The insights from these related compounds allow for the formulation of a hypothetical interaction model for this compound. The quinoline nitrogen is a likely hydrogen bond acceptor, while the N-methylamino group can act as a hydrogen bond donor. The aromatic quinoline core is well-suited for engaging in pi-pi stacking and other hydrophobic interactions.
To illustrate the types of data generated in such studies, the following interactive table summarizes representative findings from molecular docking simulations of various quinoline derivatives with different protein targets.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine | AKT1 | Asn 49, Lys 220, Ser 157, Arg 225, Trp 76, Tyr 224 | Hydrogen Bonding, Pi-Pi Stacking | nih.gov |
| 3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones | Not Specified | GLN778 | Not Specified | nih.gov |
| Quinoline-3-carboxamides | ATM Kinase | Not Specified | Not Specified | mdpi.com |
| 2-chloro N-substituted amino quinolines | PI3K/AKT/mTOR pathway proteins | Not Specified | Not Specified | researchgate.net |
These computational approaches are instrumental in the early stages of drug discovery, enabling the prioritization of compounds for synthesis and biological testing, and providing a rational basis for the design of more potent and selective analogs.
Quantum Chemical Investigations of Potential Energy Surfaces and Activation Parameters
Quantum chemistry offers a fundamental, first-principles approach to understanding the energetics and mechanisms of chemical reactions. By solving the Schrödinger equation for a given molecular system, these methods can map out the potential energy surface (PES), which describes the energy of the system as a function of its geometry. libretexts.org The PES is a conceptual landscape of valleys (representing stable molecules and intermediates) and mountain passes (representing transition states). libretexts.org The pathway of lowest energy connecting reactants to products through a transition state is known as the reaction coordinate. libretexts.org
While specific quantum chemical studies detailing the potential energy surfaces and activation parameters for reactions involving this compound are not readily found in the surveyed literature, the principles of these investigations can be understood through analogous systems. For example, a theoretical study on the atmospheric reaction of methylamine (B109427) (a substructure of this compound) with ozone illustrates how these computational methods are applied. ias.ac.in In that research, the potential energy profile was calculated, identifying various intermediates, transition states, and products. ias.ac.in The calculations revealed the energy barriers (activation energies) for different reaction pathways, allowing the researchers to predict the most kinetically favorable routes. ias.ac.in
The key parameters derived from these studies are the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡). The activation energy represents the minimum energy required to initiate the reaction, corresponding to the height of the energy barrier from the reactants to the transition state on the PES. The Gibbs free energy of activation also includes entropic contributions and is crucial for determining the reaction rate.
Quantum chemical calculations can elucidate various aspects of a reaction involving this compound, such as:
Reaction Mechanisms: By identifying all stable intermediates and transition states, the step-by-step mechanism of a reaction, for instance, in its synthesis or metabolic transformation, can be detailed.
Regioselectivity: In reactions where multiple products are possible (e.g., electrophilic aromatic substitution on the quinoline ring), the activation energies for the different pathways can be calculated to predict which product will be favored.
Kinetic Stability: The energy barrier for decomposition or rearrangement reactions can be computed to assess the compound's stability.
The following data table provides a conceptual illustration of how activation parameters for a hypothetical reaction of this compound might be presented based on quantum chemical calculations.
| Reaction Pathway | Transition State (TS) | Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
| C-H Activation at C2 | TS1 | 25.4 | 28.1 |
| N-demethylation | TS2 | 32.1 | 35.5 |
| Aromatic Nitration at C5 | TS3 | 18.9 | 21.3 |
| Aromatic Nitration at C8 | TS4 | 20.5 | 23.0 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Such theoretical investigations are invaluable for complementing experimental studies, providing a deeper understanding of reactivity, and guiding the design of new synthetic routes and more stable molecules. substack.com
Structure Activity Relationship Studies in N Methylquinolin 3 Amine Systems
Principles of Rational Design for Structural Modification
Rational design in the context of N-methylquinolin-3-amine systems involves a hypothesis-driven approach to modify the molecule's structure to achieve desired properties, such as enhanced binding affinity or specific spectroscopic responses. nih.govresearchgate.net This process is guided by an understanding of the molecular interactions at a target site and the intrinsic properties of the quinoline (B57606) scaffold. nih.govresearchgate.net
Key principles include:
Target-Based Design: When a biological target is known, its three-dimensional structure is used to design molecules that can fit precisely into the binding site. Computational tools like molecular docking can predict the binding energy and orientation of novel this compound analogs. nih.gov
Ligand-Based Design: In the absence of a known target structure, a series of known active molecules are analyzed to build a pharmacophore model. This model defines the essential structural features and spatial arrangements required for activity, guiding the design of new derivatives. acs.org
Scaffold Hopping and Functional Group Modification: The core this compound structure can be maintained while peripheral functional groups are altered. Modifications often involve changing substituents on the quinoline ring, altering the N-methyl group, or introducing linkers to create dimeric structures. nih.govnih.gov These changes are designed to modulate properties like lipophilicity, electronic distribution, and steric hindrance. rsc.org
Physicochemical Property Optimization: Rational design aims to fine-tune properties such as solubility, metabolic stability, and cell permeability. For instance, introducing polar groups can enhance aqueous solubility, while blocking sites of metabolism can increase a compound's half-life. researchgate.net
This iterative process of design, synthesis, and testing allows for the systematic exploration of chemical space to identify compounds with optimized characteristics. nih.govresearchgate.net
Impact of Quinoline Ring Substitutions on Chemical Behavior and Photophysical Properties
Substitutions on the quinoline ring of this compound are a powerful strategy to modulate its electronic and steric properties, which in turn significantly affects its chemical behavior and photophysical characteristics. chemrxiv.orgbrieflands.com The nature and position of these substituents can alter the electron density of the aromatic system, influencing properties like fluorescence quantum yield, emission wavelength, and environmental sensitivity. nih.govchemrxiv.org
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the quinoline ring can tune the intramolecular charge transfer (ICT) character of the molecule. chemrxiv.orgdntb.gov.ua EDGs, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, generally increase the electron density of the π-system, which can lead to a red-shift (bathochromic shift) in the absorption and emission spectra. acs.orgresearchgate.net Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease the electron density and can cause a blue-shift (hypsochromic shift). chemrxiv.orgresearchgate.net
These substitutions also influence the molecule's photobasicity. For example, an electron-donating amino group can increase the basicity of the quinoline nitrogen in the excited state by several orders of magnitude compared to an electron-withdrawing cyano group. chemrxiv.org
Table 1: Effect of Quinoline Ring Substituents on Photophysical Properties
| Substituent Type | Position on Ring | General Effect on Absorption/Emission | Impact on Quantum Yield | Reference Example |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | C5 | Red-shift (Bathochromic) | Generally increases | 5-Aminoquinoline derivatives show enhanced photobasicity. chemrxiv.org |
| Electron-Withdrawing Group (EWG) | C5 | Blue-shift (Hypsochromic) | Generally decreases | 5-Cyanoquinoline derivatives show reduced photobasicity. chemrxiv.org |
| Phenyl Group | C2 | Red-shift | Variable, depends on other substituents | 2-Arylquinolines display altered lipophilicity and cytotoxicity. rsc.org |
| Halogen (e.g., -Cl) | C7 | Modulates electronic properties and reactivity | Can influence intersystem crossing rates | 7-Chloroquinoline is a common scaffold in bioactive molecules. |
Influence of N-Methyl Group Position and Derivatization on Molecular Interactions
Replacing a hydrogen atom of the 3-aminoquinoline (B160951) with a methyl group reduces the molecule's ability to act as a hydrogen bond donor. researchgate.net This modification can decrease the effect of hydrogen-bonding solvents on the molecule's photophysical properties. While the parent 3-aminoquinoline's properties are governed by multiple solvent parameters, N-methylation can make the nonradiative decay rates a more regular function of solvent polarity. researchgate.net
Further derivatization of the nitrogen, such as creating tertiary amines or incorporating it into larger alkyl or aryl structures, can introduce significant steric bulk. acs.org This can either enhance binding by promoting specific hydrophobic interactions or reduce affinity by preventing the molecule from fitting into a constrained binding pocket. In the context of dimeric quinolines, methylation of a central nitrogen atom in a linker has been shown to be crucial for biological activity, suggesting that the tertiary amine status can be vital for specific molecular interactions. nih.gov
The position of the methyl group is also key. While this article focuses on this compound, it is informative to note that methylation at different positions on the quinoline ring itself (e.g., C2-methyl) also imparts distinct properties, affecting reactivity and molecular conformation. rsc.org
Correlation of Linker Modifications with Observed Properties
Key linker modifications and their effects include:
Linker Length: The distance between the two quinoline rings, dictated by the linker length, is often directly correlated with potency in biological systems. Longer linkers can allow the two quinoline moieties to interact with separate binding sites simultaneously, leading to enhanced affinity and activity. For instance, in a series of dimeric chloroquines, increasing a triamine linker from seven to fifteen atoms was found to improve antitumor activity. nih.gov
Linker Composition and Rigidity: The chemical nature of the linker (e.g., alkyl, polyamine, proline-based) affects its flexibility and hydrophobicity. nih.govnih.gov A more rigid linker, such as one incorporating a proline scaffold, can pre-organize the quinoline units into a conformation that is favorable for binding, thereby improving inhibitory activity. nih.gov In contrast, a flexible alkyl chain allows for more conformational freedom.
Central Nitrogen Methylation: For linkers containing a central nitrogen atom (e.g., a triamine linker), its methylation status (secondary vs. tertiary amine) is a critical determinant of activity. Methylation can enhance lysosomal trapping and is often essential for the biological function of certain dimeric quinolines. nih.gov
Table 2: Correlation of Linker Modifications in Bisquinoline Systems
| Linker Modification | Observed Effect | Example Compound Class | Reference |
|---|---|---|---|
| Increased linker length | Enhanced potency and autophagy inhibition | Dimeric Chloroquines (DC) | nih.gov |
| Introduction of a rigid linker (Proline) | Improved inhibitory activity | STAT3 Inhibitors | nih.gov |
| Methylation of central linker nitrogen | Essential for lysosomal localization and activity | Dimeric Chloroquines (DC) | nih.gov |
| Increased carbon number (hydrophobicity) | Can improve autophagy inhibition but may not translate to cytotoxicity | Dimeric Chloroquines (DC) | nih.gov |
Design Strategies for Modulating Binding Affinity and Spectroscopic Response
Strategic design of this compound derivatives allows for the fine-tuning of their binding affinity to specific targets and the modulation of their spectroscopic (e.g., fluorescence) properties. nih.govnih.gov These strategies are often employed in the development of targeted therapeutics and fluorescent probes. nih.govrsc.orgrsc.org
Strategies for Modulating Binding Affinity:
Conformational Constraint: Introducing rigid structural elements, such as replacing a flexible alanine (B10760859) linker with a more constrained proline linker, can lock the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and increasing affinity. nih.gov
Exploiting Hydrophobic Interactions: Appending nonpolar groups, such as phenyl or cyclohexyl moieties, can enhance binding to hydrophobic pockets within a target protein. nih.gov
Modulating Hydrogen Bonding: Systematically altering functional groups that can act as hydrogen bond donors or acceptors allows for the optimization of interactions with key residues in a binding site. Replacing a carboxylic acid with a hydroxamic acid, for example, can significantly alter the binding mode and affinity. nih.gov
Strategies for Modulating Spectroscopic Response:
Tuning ICT Character: The fluorescence emission of quinoline-based fluorophores can be systematically tuned by attaching EDGs or EWGs to different parts of the scaffold. This allows for the rational design of probes with specific emission wavelengths, from blue to red. nih.govchemrxiv.org
Developing Environment-Sensitive Probes: By creating molecules with a significant change in dipole moment upon excitation, probes can be designed whose fluorescence is highly sensitive to solvent polarity. Such solvatochromic probes are useful for imaging changes in the cellular microenvironment, like lipid droplets. chemrxiv.org
Activation by Target Interaction: Probes can be designed to be "off" (non-fluorescent) in their unbound state and to "turn on" upon binding to a target. This can be achieved through mechanisms like photoinduced electron transfer (PeT) or fluorescence resonance energy transfer (FRET), where the binding event disrupts a quenching process. nih.gov
By combining these strategies, multifunctional molecules can be developed where, for example, high binding affinity is coupled with a measurable change in fluorescence, creating highly specific and sensitive molecular probes. nih.gov
Advanced Research Applications of N Methylquinolin 3 Amine in Materials Science and Sensing
Development of Luminescent Materials and Optoelectronic Devices
The inherent fluorescence of the quinoline (B57606) ring system, modulated by the presence of the N-methylamino group at the 3-position, makes N-methylquinolin-3-amine an attractive building block for luminescent materials. Its derivatives are being investigated for their utility in various optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Exploration of Halogenated Derivatives as Precursors for Luminescent Materials
The introduction of halogen atoms into the quinoline ring of this compound derivatives represents a strategic approach to fine-tuning their photophysical properties for the creation of advanced luminescent materials. Halogenation can influence the electronic structure, intersystem crossing rates, and solid-state packing of the molecules, thereby affecting their fluorescence quantum yields, emission wavelengths, and lifetimes. While direct studies on halogenated this compound are limited, research on related halogenated quinolines provides insights into their potential. For instance, the synthesis of various halogenated quinoline derivatives has been reported, and their molecular structures have been elucidated. These studies lay the groundwork for understanding how halogen substitution can be used to modulate the optoelectronic properties of the this compound scaffold, paving the way for their application as precursors in the design of novel phosphorescent and fluorescent materials for various optical applications.
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Quinoline derivatives are recognized for their potential in the emission layers of OLEDs and as components in OPVs. researchgate.net The electron-transporting capabilities and chemical stability of the quinoline core are advantageous for these applications. researchgate.net While specific research focusing solely on this compound in OLEDs and OPVs is not extensively documented, the broader class of aminoquinoline derivatives has shown promise. For example, various quinoline-based materials have been synthesized and incorporated into OLED devices, demonstrating their utility as emitters or in transport layers. researchgate.netnih.gov In the realm of OPVs, quinoline derivatives are being explored for their ability to be easily synthesized and processed, which is crucial for developing efficient and cost-effective solar cell technologies. nih.gov The performance of these devices is highly dependent on the molecular structure of the quinoline derivative, including the nature and position of substituents. The N-methylamino group in this compound can be expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in the design of both OLEDs and OPVs.
Investigation of Photophysical Properties (e.g., Stokes Shift, Quantum Yield, Photoisomerization)
The photophysical characteristics of this compound have been a subject of scientific inquiry, particularly in comparison to its parent compound, 3-aminoquinoline (B160951). The N-methylation has a notable impact on its behavior in different solvent environments.
Stokes Shift and Quantum Yield:
A study systematically investigated the photophysical properties of this compound in 22 different solvents. nih.gov It was observed that the Stokes' shifts and fluorescence quantum yields are exceptionally low in apolar solvents compared to polar-aprotic and polar-protic solvents. nih.gov This behavior is attributed to the "flip-flop" motion of the amino group, which serves as a major nonradiative decay pathway. nih.gov N-methylation reduces the influence of hydrogen bonding with the solvent, making the nonradiative rate more dependent on solvent polarity. nih.gov
| Solvent Type | Stokes' Shift | Fluorescence Quantum Yield | Dominant Nonradiative Pathway |
|---|---|---|---|
| Apolar | Exceptionally Low | Exceptionally Low | "Flip-flop" motion of the amino group |
| Polar-Aprotic | Higher | Higher | Intersystem crossing |
| Polar-Protic | Higher | Higher | Intersystem crossing |
Photoisomerization:
Photoisomerization, the light-induced conversion between different isomers, is a phenomenon observed in certain conjugated molecules. In some quinoline derivatives, such as those containing a vinylene linkage, photoisomerization from a trans to a cis isomer can be induced by light, leading to changes in absorption and fluorescence emission. nih.gov While specific studies on the photoisomerization of this compound are not prevalent, the potential for such behavior exists, particularly if it is incorporated into larger conjugated systems where steric hindrance in the excited state could favor a different geometric arrangement.
Design of Conjugated Polymers with Amine Moieties for Tunable Optical Characteristics
The incorporation of this compound moieties into conjugated polymer backbones offers a promising strategy for developing materials with tunable optical and electronic properties. The amino group can act as an electron-donating unit, influencing the intramolecular charge transfer (ICT) characteristics of the polymer, which in turn affects its absorption and emission spectra.
Researchers have synthesized and characterized various conjugated polymers containing aminoquinoline units. nih.gov The optical properties of these polymers can be modulated by altering the polymer main chain and the substituents on the quinoline ring. rsc.org For instance, poly(arylene-ethynylene)s containing aminoquinoline-borafluorene complexes in the main chain have been synthesized, and their optical properties were found to be dependent on the nature of the alkyl chains attached to the polymer. nih.gov Polymers with electron-withdrawing perfluorinated alkyl chains exhibited strong emission, suggesting that electron transfer from the excited main-chain to the aminoquinolate ligand was suppressed. nih.gov This demonstrates the potential for fine-tuning the photoluminescence of such polymers through molecular design. The inclusion of this compound into such polymer systems could provide a means to further modulate these properties for applications in sensors, OLEDs, and other optoelectronic devices. nih.gov
Fluorescent Probe and Chemosensor Development
The quinoline scaffold is a well-established platform for the development of fluorescent probes and chemosensors due to its inherent fluorescence and the ability of the nitrogen atom to coordinate with analytes.
Quinoline-Based Scaffolds for Bio-imaging and Sensing Applications
Quinoline-based fluorescent probes are extensively explored for their applications in bio-imaging due to their favorable photophysical properties, including high sensitivity and specificity. crimsonpublishers.comcrimsonpublishers.com These probes are utilized for cellular staining, tracking biomolecules, and detecting specific analytes within cellular environments. crimsonpublishers.com The fluorescence properties of these scaffolds can be tailored by modifying the quinoline ring with various functional groups.
Derivatives of 8-aminoquinoline, a structural isomer of 3-aminoquinoline, have been widely used in the design of fluorescent sensors for metal ions like Zn²⁺. nih.gov The amino group and the quinoline nitrogen can act as a binding site for the metal ion, leading to a change in the fluorescence signal upon complexation. This can manifest as an enhancement of fluorescence (chelation-enhanced fluorescence, CHEF) or a shift in the emission wavelength. crimsonpublishers.com
While direct applications of this compound as a fluorescent probe are still emerging, its structural similarity to other successful quinoline-based sensors suggests its potential in this area. The N-methylamino group at the 3-position could participate in analyte binding and influence the photophysical response. By incorporating this compound into larger molecular frameworks, it is feasible to develop novel chemosensors for a variety of targets, including metal ions and biologically relevant molecules, for applications in environmental monitoring and medical diagnostics. nih.gov
Mechanisms of Sensing and Chemodetection
The utility of this compound and its derivatives in chemodetection stems from several key photophysical mechanisms that are modulated by the presence of specific analytes like protons (pH) or metal ions. These mechanisms primarily include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
In the context of pH sensing , the quinoline nitrogen of the this compound scaffold can act as a proton recognition site. Upon protonation, the electron-donating ability of the nitrogen atom is significantly altered. This change in electronic properties can influence the fluorescence of the molecule. For instance, in some quinoline-based fluorescent probes, protonation of the quinoline ring can lead to an enhancement of fluorescence by inhibiting the PET process from a donor part of the molecule to the excited fluorophore. This "off-on" switching behavior allows for the ratiometric sensing of pH, providing a sensitive response to changes in acidity.
Similarly, for metal ion sensing , the this compound moiety can serve as a binding site for various metal cations. The coordination of a metal ion to the quinoline nitrogen and/or the exocyclic amine can induce significant changes in the photophysical properties of the molecule. This interaction can disrupt or enhance existing PET or ICT pathways. For example, the chelation of a metal ion can restrict intramolecular rotations or vibrations, leading to a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), where a significant increase in fluorescence intensity is observed. The selectivity of these probes for specific metal ions is dictated by factors such as the size of the ion, its charge density, and the coordination geometry favored by the ligand.
The underlying principle for both pH and metal ion sensing often involves the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the sensor molecule upon interaction with the analyte. This modulation directly affects the efficiency of radiative (fluorescence) and non-radiative decay pathways of the excited state.
Exploration of "Light-Switch" Behavior in Probe-Biomolecule Interactions
The "light-switch" effect is a highly desirable characteristic for fluorescent probes, where the probe exhibits little to no fluorescence in its free state in solution but displays a significant enhancement in fluorescence upon binding to a target biomolecule. This behavior minimizes background signal and enhances the signal-to-noise ratio, making it ideal for bioimaging applications. While specific studies on this compound demonstrating this behavior are not extensively detailed in the provided context, the general principles observed in quinoline-based probes can be extrapolated.
The mechanism behind the "light-switch" effect often involves the restriction of intramolecular motion upon binding. In the unbound state, the probe molecule may have rotational or vibrational freedom that leads to non-radiative decay of the excited state, thus quenching the fluorescence. When the probe intercalates into the hydrophobic pockets of DNA or binds to a specific site on a protein, these motions are hindered. This rigidity enhances the radiative decay pathway, resulting in a significant increase in fluorescence quantum yield.
For instance, quinoline derivatives have been shown to act as DNA intercalators. In an aqueous environment, the fluorescence of these molecules can be quenched. However, upon insertion between the base pairs of a DNA double helix, the molecule becomes shielded from the solvent and its conformational flexibility is reduced, leading to a dramatic increase in fluorescence intensity. This "light-switch" on of fluorescence provides a clear signal for the presence and interaction with the target biomolecule.
Design of Selective Probes for Specific Biomolecules and Organelles
The design of selective fluorescent probes based on the this compound scaffold for specific biomolecules and organelles is an area of active research. The core strategy involves modifying the basic this compound structure with specific functional groups that can direct the probe to its target and facilitate selective binding.
For targeting specific biomolecules , such as proteins or nucleic acids, the this compound core can be functionalized with moieties that have a known affinity for the target. For example, to target a particular enzyme, the probe could be appended with a substrate or an inhibitor of that enzyme. Similarly, for targeting specific DNA or RNA sequences, moieties capable of sequence-specific interactions, such as oligonucleotides or peptides, could be conjugated to the quinoline scaffold. The selectivity of the probe is therefore a direct consequence of the recognition properties of the appended targeting group.
For targeting specific organelles , the design strategy focuses on incorporating chemical features that promote localization within a particular cellular compartment. For instance, to target mitochondria, which have a negative membrane potential, a cationic group like a triphenylphosphonium moiety can be attached to the this compound structure. The positive charge facilitates the accumulation of the probe within the mitochondrial matrix. For targeting acidic organelles like lysosomes, basic amine groups that become protonated at low pH can be incorporated to trap the probe within the lysosome. The inherent fluorescence of the this compound core then allows for the visualization of these organelles.
The following table summarizes design strategies for selective probes:
| Target | Design Strategy | Example of Functional Group |
| Biomolecules | ||
| Specific Proteins | Covalent or non-covalent binding to the active site or other specific regions. | Enzyme substrates, inhibitors, or specific recognition peptides. |
| DNA/RNA | Intercalation, groove binding, or sequence-specific hybridization. | Planar aromatic systems for intercalation, oligonucleotide chains. |
| Organelles | ||
| Mitochondria | Exploiting the negative mitochondrial membrane potential. | Lipophilic cations (e.g., triphenylphosphonium). |
| Lysosomes | Utilizing the acidic environment for protonation and trapping. | Basic amine moieties (e.g., morpholine). |
| Nucleus | Facilitating transport through the nuclear pore complex. | Nuclear localization signals (NLS) peptides. |
This compound as a Ligand in Catalytic Systems and Coordination Chemistry
The nitrogen atoms within the this compound structure, both the endocyclic quinoline nitrogen and the exocyclic methylamino nitrogen, possess lone pairs of electrons, making the molecule an excellent candidate for acting as a ligand in coordination chemistry. By coordinating to a central metal atom, this compound can form stable metal complexes that can exhibit catalytic activity.
The coordination of this compound to a metal center can modulate the electronic and steric properties of the metal, thereby influencing its reactivity in catalytic cycles. The quinoline ring system can participate in π-stacking interactions and provides a rigid framework, while the methylamino group can be involved in hydrogen bonding and offers a degree of flexibility. This combination of features allows for the fine-tuning of the catalyst's activity and selectivity.
While specific examples of this compound as a ligand in catalysis are not extensively detailed in the provided search results, the broader class of quinoline-based ligands has been successfully employed in a variety of catalytic transformations. These include:
Cross-coupling reactions: Palladium and copper complexes of quinoline derivatives have been used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental reactions in organic synthesis.
Hydrogenation and transfer hydrogenation reactions: Ruthenium and iridium complexes bearing quinoline-based ligands have shown high efficiency in the asymmetric reduction of ketones and imines.
Polymerization reactions: Nickel and other late transition metal complexes with quinoline-derived ligands have been investigated as catalysts for olefin polymerization.
The coordination chemistry of this compound with various transition metals would likely involve the formation of either monodentate or bidentate coordination modes, depending on the metal precursor and reaction conditions. The resulting complexes could feature diverse geometries, such as square planar, tetrahedral, or octahedral, which in turn would dictate their catalytic properties. The study of these coordination complexes is crucial for understanding their stability, reactivity, and potential applications in homogeneous catalysis.
Methodological Advancements in Analytical Detection and Characterization of N Methylquinolin 3 Amine
Chromatographic Separation Techniques for Compound Analysis
Chromatography is the cornerstone for isolating N-methylquinolin-3-amine from complex mixtures, allowing for its subsequent detection and quantification. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation, peak shape, and sensitivity.
Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of quinoline (B57606) derivatives. researchgate.net As a basic compound, this compound's retention and peak symmetry are highly dependent on the mobile phase pH. Method development typically involves:
Column Selection: A C18 column is a common starting point, providing a hydrophobic stationary phase suitable for retaining the quinoline structure. nih.gov
Mobile Phase Optimization: The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The pH of the aqueous phase is critical; maintaining a pH between 3 and 7 can ensure the analyte is in a consistent protonated state, improving peak shape and reproducibility.
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound with a good peak shape and to separate it from potential impurities with different polarities. researchgate.net
The following table illustrates a typical approach to optimizing HPLC conditions for an amine-containing compound.
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Change |
| Column | Standard C18, 5 µm | Standard C18, 5 µm | No change |
| Mobile Phase A | Water | 20 mM Phosphate Buffer, pH 4.0 | Buffering controls the ionization state of the amine, reducing peak tailing. |
| Mobile Phase B | Acetonitrile | Acetonitrile | No change |
| Gradient | 30-70% B in 15 min | 20-60% B in 10 min | Optimized gradient reduces run time while maintaining resolution. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | No change |
| Result | Tailing peak, poor resolution | Sharp, symmetrical peak, good resolution | Improved chromatography |
This table is generated based on established principles of HPLC method development for basic compounds.
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct analysis of amines like this compound by GC presents significant challenges. vt.edu The primary amino group is highly polar and can interact strongly with active silanol (B1196071) groups on the surface of the GC column and inlet liner, leading to poor peak shape (tailing), low response, and poor reproducibility. researchgate.net
To overcome these issues, two main strategies are employed:
Use of Specialized Columns: Columns specifically designed for the analysis of basic compounds, often referred to as "amine columns," have a deactivated surface that minimizes these unwanted interactions. nih.gov
Derivatization: The most common approach is to convert the amine into a less polar, more volatile derivative before analysis. vt.edu Acylation is a widely used procedure for primary and secondary amines, where the introduction of an acyl group improves volatility and chromatographic performance. researchgate.net This process reduces the compound's polarity and masks the active amine group.
| Analytical Approach | Advantages | Disadvantages |
| Direct GC Analysis | Simple sample preparation. | Severe peak tailing, poor sensitivity, potential for column adsorption. researchgate.net |
| GC Analysis with Derivatization | Greatly improved peak shape, increased volatility, enhanced sensitivity. vt.edu | Adds an extra step to sample preparation, potential for incomplete reaction. |
This table compares GC analysis approaches for polar amines based on common knowledge in the field.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to substantial improvements in analytical performance.
For the analysis of this compound, UHPLC offers several key advantages:
Enhanced Resolution: The higher efficiency of UHPLC columns allows for better separation of the main compound from closely related impurities or metabolites.
Increased Speed: Analysis times can be significantly reduced without sacrificing resolution, increasing sample throughput.
Higher Sensitivity: The peaks in UHPLC are typically sharper and narrower, leading to greater peak heights and improved signal-to-noise ratios, which is beneficial for trace analysis. nih.gov
| Feature | HPLC (Typical) | UHPLC (Typical) | Advantage for this compound Analysis |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. |
| Column Length | 150 - 250 mm | 50 - 150 mm | Faster analysis times. |
| Peak Width | Broader | Narrower | Increased sensitivity (higher peaks). |
| System Pressure | < 6,000 psi | > 15,000 psi | Drives separation efficiency. |
This table contrasts typical performance characteristics of HPLC and UHPLC systems.
Advanced Detection Modalities in Analytical Chemistry
Following chromatographic separation, a detector is used to quantify the eluted compound. For this compound, detectors that offer high sensitivity and selectivity are preferred.
Fluorescence Detection (FLD) is an exceptionally sensitive and selective detection method. Many quinoline-based compounds exhibit native fluorescence due to their aromatic ring system, making them ideal candidates for FLD. researchgate.net Aminoquinolines, in particular, can be potent fluorophores. researchgate.net This intrinsic property allows for the detection of this compound at very low concentrations, often in the picogram or femtomole range, with minimal interference from non-fluorescent matrix components. nih.gov
In cases where native fluorescence is insufficient or for related compounds lacking this property, pre-column derivatization with a fluorogenic reagent can be employed. mdpi.com Reagents like o-phthalaldehyde (B127526) (OPA) react with primary amines to form intensely fluorescent products, drastically enhancing detection limits. nih.gov For this compound, leveraging its inherent fluorescence is the more direct and efficient approach.
| Detector | Typical Limit of Detection (LOD) | Selectivity |
| UV-Vis | Nanogram (ng) range | Low |
| Fluorescence (FLD) | Picogram (pg) to Femtogram (fg) range | High (only fluorescent compounds are detected) |
| Mass Spectrometry (MS) | Picogram (pg) to Femtogram (fg) range | Very High (based on mass-to-charge ratio) |
This table provides a general comparison of common HPLC detector sensitivities.
A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), provides more comprehensive information than a standard single-wavelength UV-Vis detector. techno-analytics.com As the separated this compound peak elutes from the HPLC column, the PDA detector scans a range of wavelengths simultaneously, acquiring a full UV-Vis spectrum of the analyte. documentsdelivered.com
This capability is invaluable for several reasons:
Peak Purity Assessment: By comparing spectra across the entire peak, it is possible to determine if the peak is chromatographically pure or if it co-elutes with an impurity. labrulez.com
Compound Identification: The acquired spectrum serves as a spectroscopic fingerprint. It can be compared to the spectrum of a known reference standard of this compound to confirm the peak's identity. documentsdelivered.com
Method Development: During method development, a PDA detector helps in selecting the optimal wavelength for quantification—typically the wavelength of maximum absorbance (λmax)—to ensure the highest sensitivity. labrulez.com
| Feature | Information Provided | Application in Analysis |
| Chromatogram | Retention Time vs. Absorbance | Quantifies the amount of compound present. |
| UV-Vis Spectrum | Absorbance vs. Wavelength | Confirms the identity of the compound by matching its spectral profile. |
| Peak Purity Analysis | Spectral comparison across a single peak | Verifies that a chromatographic peak corresponds to a single compound. |
This table summarizes the key information obtained from an HPLC-PDA system.
The accurate detection and quantification of this compound in various complex matrices necessitate sophisticated and sensitive analytical methodologies. Advances in sample preparation, extraction, and analytical instrumentation are crucial for achieving reliable results. This section details key methodological advancements, including derivatization strategies and modern extraction techniques, that are applicable to the analysis of this compound.
Derivatization Strategies for Improved Analytical Detection of Amines
This compound, being a secondary amine, may require derivatization to enhance its analytical properties for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatization involves chemically modifying the analyte to produce a new compound with more favorable characteristics for separation and detection. iu.edu This process can improve volatility for GC analysis or introduce a chromophoric or fluorophoric tag for enhanced UV or fluorescence detection in HPLC. helsinki.finih.gov
Common objectives of derivatization for amines include:
Increasing Volatility: For GC analysis, polar amine groups are converted into less polar, more volatile derivatives. iu.edu
Improving Thermal Stability: Derivatization can prevent the degradation of the analyte at the high temperatures used in GC injectors and columns. iu.edu
Enhancing Detector Response: Attaching a functional group that strongly absorbs UV light or fluoresces allows for much lower detection limits in HPLC. nih.govresearchgate.net
Improving Chromatographic Separation: Modifying the analyte can lead to better peak shapes and improved resolution from matrix interferences. researchgate.net
Several reagents are widely used for the derivatization of primary and secondary amines. Acylation is a common strategy for GC analysis, where reagents like pentafluorobenzoyl chloride react with primary and secondary amines to form stable, volatile derivatives suitable for electron capture detection. researchgate.netoup.com For HPLC, reagents such as dansyl chloride and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are frequently employed to attach a fluorescent tag to the amine, significantly increasing the sensitivity of the method. helsinki.firsc.org The choice of derivatization reagent depends on the analytical technique, the nature of the sample matrix, and the specific amine being analyzed. rsc.org
Table 1: Common Derivatization Reagents for Secondary Amines| Reagent | Abbreviation | Analytical Technique | Principle of Enhancement | Reference |
|---|---|---|---|---|
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | HPLC-FLD | Attaches a highly fluorescent group. | researchgate.netresearchgate.net |
| Dansyl chloride | DNS-Cl | HPLC-FLD | Forms a stable, fluorescent sulfonamide derivative. | helsinki.firsc.org |
| Pentafluorobenzoyl chloride | PFBOC | GC-ECD/MS | Creates a volatile derivative with high electron capture response. | researchgate.net |
| Benzoyl chloride | HPLC-UV | Introduces a chromophore for UV detection; forms stable derivatives. | rsc.org | |
| 1,2-Naphthoquinone-4-sulfonate | NQS | HPLC-UV | Reacts with both primary and secondary amines for UV detection. | rsc.org |
Microwave-Assisted Extraction (MAE) Techniques
Microwave-Assisted Extraction (MAE) is a modern sample preparation technique that utilizes microwave energy to heat solvents in contact with a sample, thereby partitioning the analytes from the matrix into the solvent. This method offers significant advantages over conventional extraction techniques, including shorter extraction times, reduced solvent consumption, and higher extraction efficiencies. acs.org MAE has been successfully applied to the extraction of various compounds, including heterocyclic aromatic amines from complex matrices. mdpi.com
The principle of MAE is based on the direct interaction of microwaves with polar molecules in the solvent and sample matrix. This interaction causes rapid heating of the solvent, increasing the solubility and diffusion rate of the analyte and disrupting the analyte-matrix interactions. The efficiency of MAE can be optimized by adjusting several parameters, including the type of solvent, solvent volume, extraction time, temperature, and microwave power. acs.org For a compound like this compound, which possesses a polar amine group and a quinoline ring system, MAE represents a promising and efficient extraction methodology from solid or semi-solid matrices like soil, food, or tissue samples.
Table 2: Typical Parameters for Microwave-Assisted Extraction of Aromatic Compounds| Parameter | Typical Range/Value | Rationale | Reference |
|---|---|---|---|
| Solvent | Methanol, Acetonitrile, Ethanol/Water mixtures | Choice depends on analyte polarity and microwave absorption properties. | acs.org |
| Temperature | 50 - 150 °C | Higher temperatures increase extraction efficiency but must be below solvent and analyte degradation points. | nih.gov |
| Extraction Time | 5 - 30 minutes | Significantly shorter than conventional methods (e.g., Soxhlet). | frontiersin.org |
| Microwave Power | 100 - 1000 W | Affects the rate of heating. Must be controlled to avoid overheating. | acs.org |
| Sample to Solvent Ratio | 1:10 to 1:30 (g/mL) | Ensures sufficient solvent for effective extraction and prevents sample charring. | mdpi.com |
Dispersive Liquid–Liquid Microextraction (DLLME) using Ionic Liquids
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique characterized by its simplicity, speed, low cost, and high enrichment factor. mdpi.com The standard DLLME procedure involves the rapid injection of a mixture containing a small volume of an appropriate extraction solvent and a disperser solvent into an aqueous sample. scientific.net This action forms a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid mass transfer of the analyte from the sample to the extraction solvent. mdpi.com After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. youtube.com
The use of ionic liquids as the extraction solvent in DLLME has gained attention as a green chemistry alternative. Ionic liquids are non-volatile, have high thermal stability, and their solvating properties can be tuned, making them excellent candidates for the extraction of a wide range of organic compounds, including aromatic amines. scientific.netnih.gov For the analysis of this compound in aqueous samples such as wastewater or biological fluids, DLLME offers a powerful pre-concentration step, significantly enhancing the sensitivity of subsequent chromatographic analysis. scientific.netresearchgate.net
Table 3: Optimized Conditions for DLLME of Aromatic Amines from Aqueous Samples| Parameter | Optimized Condition | Effect on Extraction | Reference |
|---|---|---|---|
| Extraction Solvent | Chlorobenzene (30 µL) | Must be immiscible with water and have a higher density for easy collection after centrifugation. | nih.gov |
| Disperser Solvent | Acetonitrile (800 µL) | Must be miscible with both the aqueous sample and the extraction solvent to facilitate dispersion. | nih.gov |
| Sample pH | Adjusted to basic | Ensures that the amine is in its neutral, non-ionized form, which is more readily extracted into the organic phase. | scientific.net |
| Salt Addition (e.g., NaCl) | Often 5-10% (w/v) | Increases the ionic strength of the aqueous phase, reducing the solubility of the analyte and promoting its transfer to the extraction solvent (salting-out effect). | researchgate.net |
| Extraction Time | ~5 minutes | Equilibrium is reached very quickly due to the large surface area of the dispersed droplets. | nih.gov |
Method Validation and Performance Metrics
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. europa.eu For quantitative analysis of this compound, key performance metrics must be evaluated according to international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eutbzmed.ac.ir These metrics ensure the reliability, accuracy, and precision of the obtained results.
Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve, with values ≥ 0.99 being desirable. europa.eunih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. tbzmed.ac.ir They are often calculated from the calibration curve using the standard deviation of the response (σ) and the slope (S). sepscience.comloesungsfabrik.demdpi.com
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Recovery (Accuracy): Accuracy refers to the closeness of the measured value to the true value. It is determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured is the recovery. europa.eu
Repeatability (Precision): Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. europa.eu
Table 4: Illustrative Method Validation Performance Metrics for Aromatic Amine Analysis| Parameter | Performance Metric | Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (Range: 0.1 - 20 µg/mL) | Correlation Coefficient (R²) > 0.999 | R² ≥ 0.99 | scientific.netnih.gov |
| Limit of Detection (LOD) | 0.05 µg/mL | Calculated based on S/N ratio of 3:1 or standard deviation of the response. | nih.govmdpi.com |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Calculated based on S/N ratio of 10:1 or standard deviation of the response. | nih.govmdpi.com |
| Recovery (Accuracy) | 92% - 105% | Typically 80-120% depending on concentration. | scientific.net |
| Repeatability (Intra-day Precision) | RSD < 3.5% | RSD is typically required to be < 5-15% depending on the application. | scientific.netresearchgate.net |
Table of Mentioned Compounds
Q & A
Q. What are the established synthetic routes for N-methylquinolin-3-amine, and how do reaction conditions influence yield and purity?
N-Methylquinolin-3-amine can be synthesized via cyclization reactions using precursors like bromoaniline derivatives or functionalization of the quinoline core. Key steps include reductive amination to introduce the methylamine group at the 3-position. Reaction parameters such as temperature, solvent polarity, and catalyst selection (e.g., Pd/NiO for reductive amination) significantly impact yield and purity . Characterization via NMR and HRMS is critical for verifying structural integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its derivatives?
High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and structural assignments. For example, NMR peaks for the methyl group (δ ~2.5–3.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) are diagnostic. LC-MS or HPLC with UV detection can assess purity, particularly when synthesizing derivatives with substituents like halogens or methoxy groups .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
Initial screens should focus on antimicrobial (e.g., MIC assays against E. coli or S. aureus), anticancer (cell viability assays in cancer cell lines), and antimalarial (plasmodium growth inhibition) activities. Structural analogs of quinoline derivatives have shown activity in these areas, suggesting similar potential for N-methylquinolin-3-amine .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like DNA topoisomerases or kinase enzymes. Focus on the methylamine group’s role in hydrogen bonding and the quinoline ring’s π-π stacking interactions with aromatic residues . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in bioactivity data across studies involving this compound derivatives?
Heterogeneity in bioactivity data may arise from variations in substituent positioning (e.g., 3-amine vs. 4-amine isomers) or assay conditions. Conduct meta-analyses using tools like Cochrane Review methods to quantify heterogeneity (e.g., statistic) and identify confounding factors such as solvent effects or cell line specificity . Reproducibility requires standardized protocols for compound preparation and dosing .
Q. How does the electronic nature of substituents influence this compound’s reactivity in further functionalization?
Electron-withdrawing groups (e.g., -NO, -Cl) at the 6- or 8-positions deactivate the quinoline ring, slowing electrophilic substitution. Conversely, electron-donating groups (e.g., -OCH) enhance reactivity. Use density functional theory (DFT) calculations to map frontier molecular orbitals and predict regioselectivity in reactions like nitration or Suzuki couplings .
Q. What in vivo pharmacokinetic challenges are anticipated for this compound-based therapeutics?
The compound’s lipophilicity (LogP ~2.5–3.0) may limit aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters). Cytochrome P450-mediated metabolism of the methylamine group could generate reactive metabolites; mitigate this via deuterium substitution or steric hindrance modifications .
Methodological Considerations
Q. How to design robust structure-activity relationship (SAR) studies for this compound derivatives?
Systematically vary substituents at the 2-, 6-, and 8-positions while retaining the 3-methylamine moiety. Use a matrix of analogs with incremental changes (e.g., -F, -Cl, -CH) and correlate changes with bioactivity data. Principal component analysis (PCA) can identify key structural drivers of activity .
Q. What crystallographic techniques confirm the solid-state structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, critical for validating synthetic products. For example, the dihedral angle between the quinoline ring and substituents (e.g., methoxyphenyl groups) influences packing and stability .
Q. How to address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) like reaction time, temperature, and catalyst loading. Use design-of-experiments (DoE) software to optimize conditions and reduce impurities (e.g., unreacted starting materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
